![molecular formula C22H15FN2OS B5312569 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one, also known as known as EF24, is a synthetic compound that has been used extensively in scientific research. This compound is a curcumin analog, which means that it is structurally similar to curcumin, a natural compound found in turmeric. EF24 has been found to have a wide range of potential applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent.
作用机制
EF24 works by modulating multiple signaling pathways in cells. It has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. EF24 has also been found to inhibit the NF-κB pathway, which is involved in the inflammatory response. In addition, EF24 has been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
EF24 has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. EF24 has also been found to inhibit the production of inflammatory cytokines and chemokines, and to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using EF24 in lab experiments is its wide range of potential applications. EF24 has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, which makes it a versatile compound for studying multiple disease pathways. In addition, EF24 is a synthetic compound, which means that it can be easily synthesized and modified for specific applications.
One of the limitations of using EF24 in lab experiments is its potential toxicity. EF24 has been found to be cytotoxic at high concentrations, which means that it can damage healthy cells in addition to cancer cells. This toxicity must be carefully monitored in lab experiments to ensure that EF24 is used at safe concentrations.
未来方向
There are many potential future directions for research on EF24. One area of research could focus on the development of EF24 analogs that have improved efficacy and reduced toxicity. Another area of research could focus on the use of EF24 in combination with other compounds for synergistic effects. Finally, future research could focus on the use of EF24 in animal models to better understand its potential therapeutic applications in vivo.
合成方法
EF24 can be synthesized using a variety of methods, but the most common method involves the reaction of 4-fluorobenzaldehyde, phenylhydrazine, and 2-thiophenecarboxaldehyde with ethyl acetoacetate. This reaction results in the formation of the pyrazole ring structure, which is then modified to form EF24.
科学研究应用
EF24 has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of a wide range of cancer cells, including breast cancer, prostate cancer, and colon cancer. EF24 works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which is a key step in the metastasis of cancer.
In addition to its anti-cancer properties, EF24 has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. EF24 has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
EF24 has also been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGJVHMTVSFEJ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

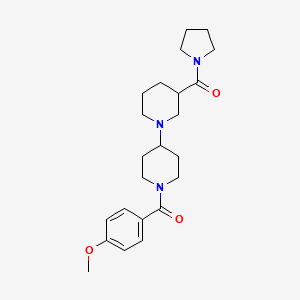
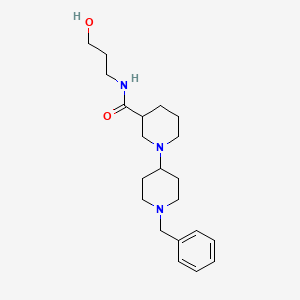
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)


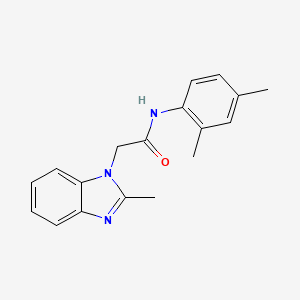
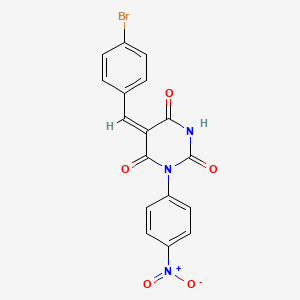
![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
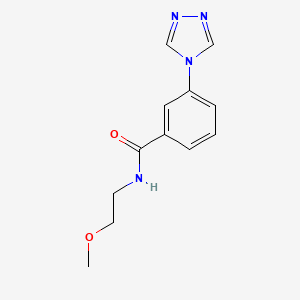
![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
